2-(1-ethyl-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(1-ethyl-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitropyridine moiety, an imidazolidinone ring, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the nitropyridine derivative, followed by the formation of the imidazolidinone ring through cyclization reactionsCommon reagents used in these reactions include ethylamine, nitropyridine, and various acylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted imidazolidinones and nitro-substituted pyridines .
Scientific Research Applications
2-(1-ethyl-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions include signal transduction cascades and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate: Shares the nitropyridine moiety but differs in the overall structure.
N-(pyridin-2-yl)amides: Contains the pyridine ring but lacks the imidazolidinone and methoxyphenyl groups.
Uniqueness
The uniqueness of 2-(1-ethyl-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C21H24N6O5S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[1-ethyl-3-[2-[(5-nitropyridin-2-yl)amino]ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H24N6O5S/c1-3-25-20(29)17(12-19(28)24-14-4-7-16(32-2)8-5-14)26(21(25)33)11-10-22-18-9-6-15(13-23-18)27(30)31/h4-9,13,17H,3,10-12H2,1-2H3,(H,22,23)(H,24,28) |
InChI Key |
YILJRQGGNRSZKK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CCNC2=NC=C(C=C2)[N+](=O)[O-])CC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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